molecular formula C3H3O2- B077674 Acrylate CAS No. 10344-93-1

Acrylate

Cat. No.: B077674
CAS No.: 10344-93-1
M. Wt: 71.05 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-M
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Description

Acrylates, also known as prop-2-enoates, are the salts, esters, and conjugate bases of acrylic acid. The acrylate ion is represented by the formula CH₂=CHCO₂⁻. Acrylates are characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group. This bifunctional nature makes acrylates highly versatile, as the vinyl group is susceptible to polymerization, while the carboxylate group can participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylates are typically synthesized by esterification of acrylic acid with the corresponding alcohol in the presence of a catalyst. For lower alcohols such as methanol and ethanol, the reaction is carried out at temperatures between 100°C and 120°C using acidic heterogeneous catalysts like cation exchangers. For higher alcohols such as n-butanol and 2-ethylhexanol, sulfuric acid is used as a homogeneous catalyst .

Industrial Production Methods

Industrial production of acrylates involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of acrylates involves their ability to polymerize and form cross-linked networks. This is primarily due to the presence of the vinyl group, which undergoes free radical polymerization. The carboxylate group can also participate in various chemical reactions, enhancing the functionality of the resulting polymers .

Comparison with Similar Compounds

Acrylates are closely related to methacrylates and cyanoacrylates:

    Methacrylates: Differ from acrylates by having a methyl group attached to the carbonyl carbon.

    Cyanoacrylates: Contain a nitrile group instead of a hydrogen atom on the vinyl group.

Similar Compounds

Acrylates stand out due to their bifunctional nature, allowing for a wide range of chemical modifications and applications.

Properties

IUPAC Name

prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145858
Record name 2-Propenoic acid, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-93-1
Record name Acrylate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10344-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate and phenoxyethyl (meth)acrylate; polyethylene glycol di(meth)acrylate, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acrylate, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acrylate, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

In the case of an α-chloroacrylate monomer, an acrylate is synthesized by the reaction of acrylic acid chloride with an alcohol corresponding to the ester to be prepared or with its alkali salt, and reacted with chlorine gas to obtain an α, β-dichloropropionate, and then an equimolar amount of quinoline or pyridine is added thereto and the mixture is subjected to distillation under reduced pressure or to refluxing, followed by filtration, extraction and separation by column chromatography, to obtain a desired α-chloroacrylate monomer.
Quantity
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[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
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[Compound]
Name
ester
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reactant
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Reaction Step Two

Synthesis routes and methods III

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acryalte and phenoxyethyl(meth)acrylate; polyethylene glycol di(meth)acryalte, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acryalte, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acryalte, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acryalte
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
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0 (± 1) mol
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Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylate
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Reactant of Route 5
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Reactant of Route 6
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